

Technical Guide: Spectral Characterization of N-Benzyl-4-chlorobenzamide

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Compound of Interest

Compound Name:	<i>N</i> -benzyl-4-chlorobenzamide
CAS No.:	7461-34-9
Cat. No.:	B189302

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Executive Summary

This technical guide provides a comprehensive spectral analysis of **N-benzyl-4-chlorobenzamide** (CAS: 7461-34-9), a secondary amide frequently utilized as a model substrate in cross-coupling methodologies and pharmaceutical intermediate synthesis.

The stability of the amide bond in this molecule makes it an excellent standard for calibrating analytical instruments. This guide details the specific spectral fingerprints (NMR, IR, MS) required for structural validation and outlines a self-validating synthetic protocol to ensure high-purity isolation.

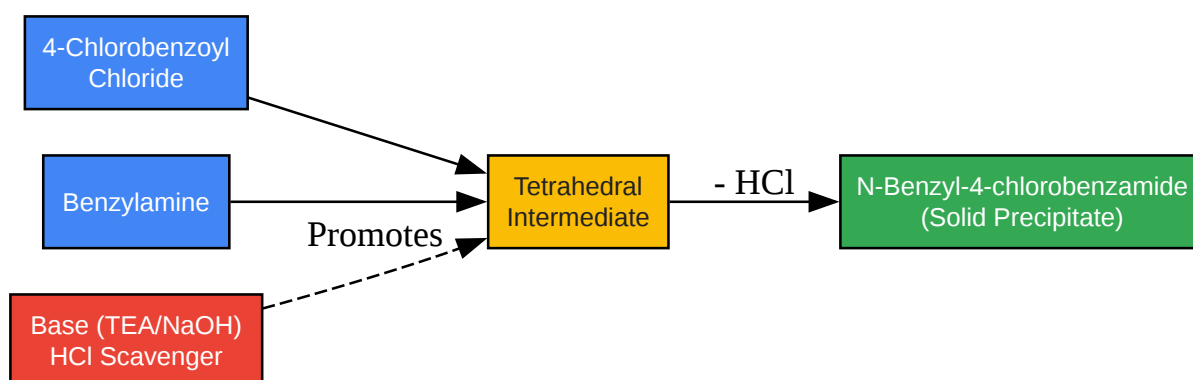
Part 1: Structural Analysis & Synthetic Context

Understanding the synthesis is critical for interpreting spectral impurities. The compound is typically synthesized via nucleophilic acyl substitution (Schotten-Baumann conditions) between 4-chlorobenzoyl chloride and benzylamine.

Key Structural Features:

- Aromatic Systems: Two distinct rings—an electron-deficient para-chlorophenyl ring and an electron-neutral benzyl ring.
- Amide Linkage: A rigid core exhibiting restricted rotation, observable in NMR at low temperatures.
- Halogen Signature: A chlorine atom providing a definitive isotopic ratio in Mass Spectrometry.

Synthesis Workflow (DOT Diagram)



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Figure 1: Nucleophilic acyl substitution pathway for the synthesis of **N-benzyl-4-chlorobenzamide**.

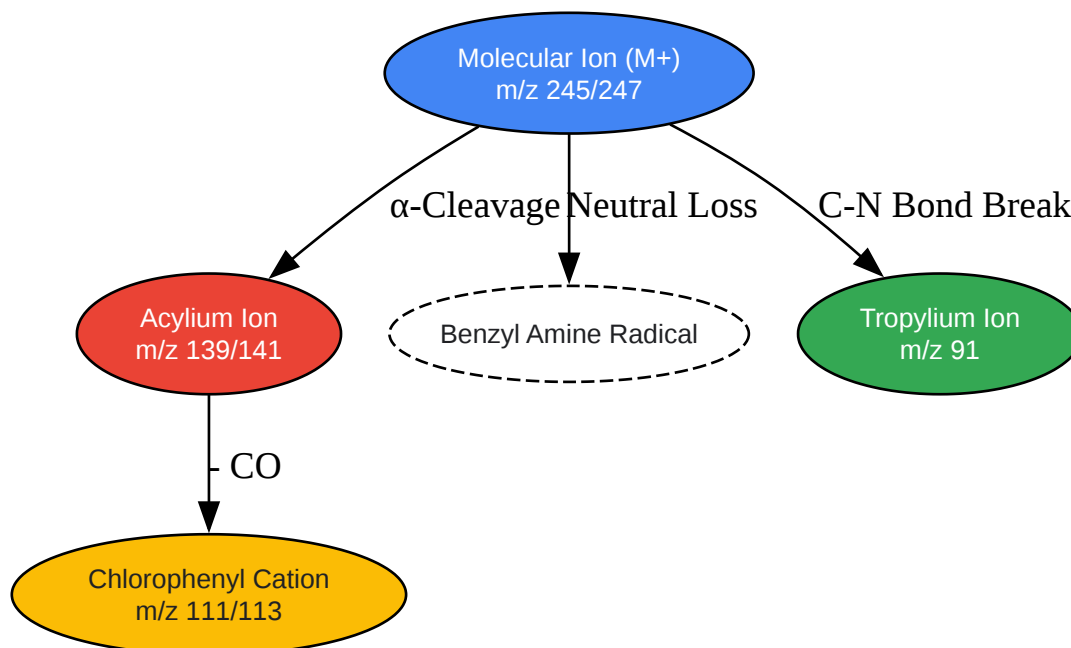
Part 2: Mass Spectrometry (The Molecular Fingerprint)

The mass spectrum of **N-benzyl-4-chlorobenzamide** is characterized by the unique isotopic signature of the chlorine atom. This is the primary method for confirming the presence of the halogenated ring.

Quantitative Data: Mass Fragmentation

Ion Type	m/z Value	Relative Abundance	Structural Assignment
Molecular Ion (M ⁺)	245	100% (Base)	[C ₁₄ H ₁₂ ³⁵ ClNO] ⁺
Isotope Peak (M+2)	247	~32%	[C ₁₄ H ₁₂ ³⁷ ClNO] ⁺ (Characteristic 3:1 Ratio)
Acylium Ion	139/141	High	[Cl-C ₆ H ₄ -CO] ⁺ (Cleavage α to carbonyl)
Benzyl Cation	91	High	[C ₇ H ₇] ⁺ (Tropylium ion rearrangement)
Phenyl Cation	111/113	Moderate	[Cl-C ₆ H ₄] ⁺ (Loss of CO from acylium)

Fragmentation Logic (DOT Diagram)



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Part 3: Infrared Spectroscopy (Functional Group Validation)

IR spectroscopy is the fastest method to verify the formation of the amide bond and the absence of the starting material (acid chloride).

Diagnostic Bands:

- Amide I ($1635\text{--}1645\text{ cm}^{-1}$): The most intense band, corresponding to the C=O stretching vibration. It appears at a lower frequency than the starting acid chloride ($\sim 1770\text{ cm}^{-1}$) due to resonance delocalization with the nitrogen lone pair.
- Amide II ($1540\text{--}1550\text{ cm}^{-1}$): A combination of N-H bending and C-N stretching, specific to secondary amides.
- N-H Stretch ($3280\text{--}3300\text{ cm}^{-1}$): A sharp band indicating a non-hydrogen-bonded or weakly bonded N-H in the solid state.

Functional Group	Wavenumber (cm^{-1})	Vibration Mode
N-H	3280 - 3300	Stretching (Secondary Amide)
C=O (Amide I)	1635 - 1645	Stretching (Strong)
N-H (Amide II)	1540 - 1550	Bending (In-plane)
C-Cl	1090	Stretching (Aromatic)
C=C (Aromatic)	1480, 1590	Ring breathing

Part 4: Nuclear Magnetic Resonance (Structural Connectivity)

NMR provides the definitive map of the carbon skeleton. The data below is reported for CDCl_3 . Note that in DMSO-d_6 , the Amide NH proton will appear as a distinct triplet (due to coupling

with CH₂) further downfield (~9.0 ppm).

¹H NMR Data (500 MHz, CDCl₃)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling (J)
7.75	Doublet (d)	2H	Ar-H (ortho to C=O)	J = 8.5 Hz
7.40	Doublet (d)	2H	Ar-H (ortho to Cl)	J = 8.5 Hz
7.30 - 7.38	Multiplet (m)	5H	Benzyl Ar-H	N/A
6.45	Broad Singlet	1H	Amide N-H	Exchangeable
4.62	Doublet (d)	2H	Benzylic CH ₂	J = 5.8 Hz

Expert Insight: The para-substituted chlorophenyl ring creates a classic AA'BB' splitting pattern (appearing as two "roofed" doublets). The benzylic CH₂ appears as a doublet because it couples to the adjacent NH proton. If D₂O is added, the NH disappears and the CH₂ doublet collapses into a singlet.

¹³C NMR Data (125 MHz, CDCl₃)

Shift (δ ppm)	Assignment	Note
166.4	C=O	Amide Carbonyl
138.1	Ar-C (ipso, Benzyl)	Quaternary
137.8	Ar-C-Cl	Quaternary
132.8	Ar-C-CO	Quaternary
129.0	Ar-C (ortho to Cl)	Methine
128.9	Ar-C (meta to Benzyl)	Methine
128.4	Ar-C (ortho to C=O)	Methine
127.9	Ar-C (para, Benzyl)	Methine
127.8	Ar-C (ortho, Benzyl)	Methine
44.3	Benzylic CH ₂	Methylene

Part 5: Experimental Protocol (Self-Validating System)

To ensure the spectral data above matches your sample, follow this purification-focused synthesis.

Reagents:

- 4-Chlorobenzoyl chloride (1.0 eq)
- Benzylamine (1.1 eq)^[1]
- Triethylamine (1.2 eq)
- Dichloromethane (DCM) [Solvent]

Protocol:

- Setup: Dissolve benzylamine (1.1 eq) and Triethylamine (1.2 eq) in dry DCM at 0°C under nitrogen.
- Addition: Dropwise add 4-chlorobenzoyl chloride (dissolved in DCM) to the amine solution. Control: Maintain temperature <5°C to prevent bis-acylation or side reactions.
- Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
- Workup (The Validation Step):
 - Wash organic layer with 1M HCl (removes unreacted amine).
 - Wash with Sat. NaHCO₃ (removes unreacted acid/acid chloride hydrolysis products).
 - Wash with Brine, dry over MgSO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Water.
- Validation:

- Melting Point Check: The pure product must melt at 167.0 – 168.0 °C [1].
- Appearance: White crystalline solid.

References

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